molecular formula C12H26ClNO B1394770 4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride CAS No. 1220036-57-6

4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1394770
CAS No.: 1220036-57-6
M. Wt: 235.79 g/mol
InChI Key: ZSSIDDHUNYBKRT-UHFFFAOYSA-N
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Description

4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a branched isopentyloxyethyl side chain. The isopentyloxy group introduces increased lipophilicity compared to linear alkoxy chains, which may influence solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name

4-[2-(3-methylbutoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.ClH/c1-11(2)5-9-14-10-6-12-3-7-13-8-4-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSIDDHUNYBKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-57-6
Record name Piperidine, 4-[2-(3-methylbutoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(isopentyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the isopentyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives like donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl) exhibit potent AChE inhibition, a mechanism critical for Alzheimer’s disease treatment .

  • Alkoxyethyl groups may reduce AChE affinity compared to benzyl or indanone moieties in donepezil due to weaker π-π interactions .
  • Branched chains could moderately enhance membrane penetration, offsetting reduced target affinity .

Biological Activity

4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H19ClN2O
  • Molecular Weight : 232.75 g/mol
  • CAS Number : 1220036-57-6

The compound features a piperidine ring substituted with an isopentyloxyethyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Research indicates that compounds similar to this one often exhibit affinity for dopamine and norepinephrine transporters, which are critical in regulating mood and cognitive functions.

Target Receptors

  • Dopamine Transporter (DAT) : Compounds in this class have shown high affinity for DAT, impacting dopamine reuptake and potentially influencing conditions like depression and ADHD.
  • Norepinephrine Transporter (NET) : Similar interactions with NET suggest a role in modulating norepinephrine levels, which are associated with arousal and stress responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the uptake of neurotransmitters, suggesting it could act as a stimulant or antidepressant:

CompoundDAT Inhibition Ki (nM)NET Inhibition Ki (nM)SERT Inhibition Ki (nM)
4-[2-(Isopentyloxy)ethyl]piperidine HCl6.237.56456

These results indicate that the compound has a strong inhibitory effect on DAT and NET, while showing moderate activity against the serotonin transporter (SERT) .

In Vivo Studies

Animal model studies have suggested that administration of the compound leads to increased locomotor activity, indicative of stimulant effects. The peak effects were observed shortly after administration, highlighting its rapid action profile:

  • Dosage Effects : Various dosages were tested, showing that lower doses enhance activity without significant adverse effects, while higher doses may lead to toxicity .

Case Studies

  • Case Study on Depression Models :
    • In a controlled study using rodent models of depression, administration of this compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like effects.
  • Case Study on Cognitive Enhancement :
    • Another study evaluated cognitive performance in mice. Results indicated improved memory retention and learning capabilities following treatment with the compound, correlating with its dopaminergic activity .

Q & A

Q. What are the foundational synthetic routes for 4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized by reacting with alkyl halides or sulfonating agents under basic conditions (e.g., triethylamine) . Key intermediates, such as the isopentyloxyethyl precursor, should be purified via recrystallization or column chromatography and characterized using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Methodological Answer : Piperidine derivatives with hydrochlorides may exhibit irritant properties. Use fume hoods, gloves, and eye protection to avoid inhalation or contact . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are critical. Store in airtight containers with desiccants to prevent hydrolysis . Refer to GHS guidelines (e.g., H315 for skin irritation) for risk mitigation .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer : Purity can be evaluated via:
  • HPLC/GC-MS : Detect organic impurities (<0.1% threshold).
  • Elemental Analysis : Verify stoichiometry of C, H, N, Cl.
  • Karl Fischer Titration : Measure residual water content.
    Discrepancies in data should prompt re-analysis using orthogonal methods (e.g., NMR vs. X-ray crystallography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Use design of experiments (DoE) to test variables:
VariableRange TestedOptimal Condition
Temperature0–80°C40°C
SolventDCM, THF, EtOHTHF
CatalystNone, Pd/CPd/C (0.5 mol%)
Computational tools (e.g., DFT calculations) can predict transition states to guide experimental parameter selection .

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound degradation. Strategies include:
  • Stability Profiling : Test compound integrity under assay conditions (pH, temperature).
  • Dose-Response Curves : Use standardized protocols (e.g., IC50 via MTT assay).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for impurity profiling and mitigation?

  • Methodological Answer : Impurities may arise from side reactions (e.g., over-alkylation). Mitigation steps:
  • LC-MS/MS : Identify impurities at trace levels (ppm).
  • Process Adjustments : Reduce reaction time or temperature to minimize byproducts.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to exclude low-polarity impurities .

Methodological Considerations for Data Reproducibility

Q. How can computational modeling enhance reaction design for novel derivatives?

  • Methodological Answer : Tools like ICReDD’s reaction path search methods combine quantum chemistry and machine learning to predict viable synthetic pathways. For example, docking studies can identify steric clashes in the target molecule’s structure, guiding substituent placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.